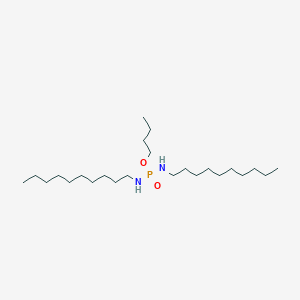

Butyl N,N'-didecylphosphorodiamidate

Description

Butyl N,N'-didecylphosphorodiamidate is a phosphorodiamidate derivative characterized by a central phosphorus atom bonded to two didecyl amine groups and a butyl ester. The compound’s structure—featuring long alkyl chains (butyl and didecyl)—imparts distinct physicochemical properties, such as high lipophilicity and low water solubility.

Properties

CAS No. |

65289-18-1 |

|---|---|

Molecular Formula |

C24H53N2O2P |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

N-[butoxy-(decylamino)phosphoryl]decan-1-amine |

InChI |

InChI=1S/C24H53N2O2P/c1-4-7-10-12-14-16-18-20-22-25-29(27,28-24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3,(H2,25,26,27) |

InChI Key |

NQGWODVJQCODNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNP(=O)(NCCCCCCCCCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N,N’-didecylphosphorodiamidate typically involves the reaction of butylamine with decylphosphorodiamidate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:

Preparation of Decylphosphorodiamidate: Decylamine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form decylphosphorodiamidate.

Reaction with Butylamine: The decylphosphorodiamidate is then reacted with butylamine to form Butyl N,N’-didecylphosphorodiamidate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature of around 0-5°C.

Industrial Production Methods

Industrial production of Butyl N,N’-didecylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl N,N’-didecylphosphorodiamidate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or decyl groups are replaced by other nucleophiles.

Oxidation: The phosphorus atom in the compound can be oxidized to form phosphorodiamidate oxides.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form phosphoric acid derivatives and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted phosphorodiamidates.

Oxidation: Phosphorodiamidate oxides.

Hydrolysis: Phosphoric acid derivatives and corresponding amines.

Scientific Research Applications

Butyl N,N’-didecylphosphorodiamidate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butyl N,N’-didecylphosphorodiamidate involves its interaction with molecular targets through its phosphorodiamidate core. The compound can form stable complexes with metal ions and other electrophilic species, which can modulate various biochemical pathways. The butyl and decyl groups provide hydrophobic interactions that enhance the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butyl N,N'-didecylphosphorodiamidate with three categories of compounds: phosphoramidocyanidates (), esters (), and phosphodiesterase-related analogs (). Key differences in molecular structure, functional groups, and regulatory status are highlighted.

Phosphoramidocyanidates ()

- sec-Butyl N,N-dimethylphosphoramidocyanidate and Hexyl N,N-dimethylphosphoramidocyanidate share a phosphorus-centered backbone but differ in substituents and functional groups. Functional Groups: Both compounds feature a phosphoramidocyanidate group (P=O with dimethylamine and cyano substituents), whereas this compound has a phosphorodiamidate group (P=O with two didecyl amines and a butyl ester) . Substituent Effects: The dimethyl and cyano groups in the phosphoramidocyanidates confer higher polarity and reactivity compared to the didecyl chains in the target compound. The latter’s long alkyl chains likely enhance lipid solubility and reduce volatility.

Esters: Butyl Acetate ()

- Butyl Acetate is an ester with a simple structure (C6H12O2) and distinct applications as a solvent.

- Functional Group : The ester group (R-O-CO-R’) contrasts with the phosphorodiamidate group, leading to differences in reactivity and stability.

- Physical Properties : Butyl Acetate is a low-viscosity liquid (boiling point: 126°C, density: 0.88 g/cm³), whereas this compound is likely a solid or high-boiling-point liquid due to its larger molecular weight .

- Applications : Butyl Acetate’s role as a solvent differs from phosphorodiamidates, which are more suited for specialized industrial or biomedical uses.

Phosphodiesterase-Related Analogs ()

- Compounds like N-Butyl Nortadalafil-d9 (C25H16D9N3O4) are structurally complex, featuring fused heterocyclic systems. Functional Relevance: These compounds target enzymes (e.g., phosphodiesterases), whereas this compound’s applications are more likely tied to material science or polymer chemistry .

Data Tables

Table 1: Structural and Regulatory Comparison

Table 2: Physical Properties

| Compound | Boiling Point | Density (g/cm³) | Water Solubility |

|---|---|---|---|

| This compound* | N/A | N/A | Low (inferred) |

| sec-Butyl N,N-dimethylphosphoramidocyanidate | N/A | N/A | Moderate |

| Butyl Acetate | 126°C | 0.8825 | Slightly Soluble |

*Hypothetical data inferred from structural analogs.

Research Findings

- Reactivity: Phosphoramidocyanidates () exhibit higher reactivity due to the electron-withdrawing cyano group, whereas phosphorodiamidates are more stable under ambient conditions .

- Toxicity : The 1A02 classification of phosphoramidocyanidates suggests acute toxicity or environmental hazards, while this compound’s long alkyl chains may reduce volatility and bioaccumulation risks .

- Industrial Use : Butyl Acetate’s role as a solvent is well-established, but phosphorodiamidates are niche materials requiring further study for applications like flame retardants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.